Product packaging for mDPR(boc); (S)-MALEOYL-DPR(BOC)-OH.DCHA(Cat. No.:)

mDPR(boc); (S)-MALEOYL-DPR(BOC)-OH.DCHA

Cat. No.: B12287856
M. Wt: 284.26 g/mol
InChI Key: QNSOCOXQLKMHCV-UHFFFAOYSA-N
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Description

Significance of Non-Canonical Amino Acids and Their Modified Forms in Chemical Biology

While the 20 canonical amino acids form the primary basis of protein structure and function, the use of non-canonical amino acids (ncAAs), also known as unnatural amino acids (UAAs), has dramatically expanded the capabilities of chemical biologists and drug developers. rsc.orgnih.gov These ncAAs are not naturally encoded in the genetic code but can be introduced into peptides and proteins, offering novel chemical functionalities, structural constraints, and metabolic properties. rsc.orgprofacgen.com

The incorporation of ncAAs allows for the rational design of proteins and peptides with enhanced characteristics. rsc.orgrsc.org These modifications can lead to increased stability, altered physicochemical properties, and novel biological functions. rsc.orgacs.org Applications are extensive and include the development of antibody-drug conjugates (ADCs), the creation of probes to study protein conformation, and the construction of peptide-based imaging agents. rsc.orgrsc.org By moving beyond the limitations of the natural amino acid repertoire, researchers can engineer molecules with precisely tailored attributes for therapeutic and diagnostic purposes. nih.gov The ability to install unique chemical groups, such as those for bio-orthogonal chemistry, allows for specific labeling and tracking of proteins within living cells, providing invaluable insights into their dynamics and interactions. acs.orgnih.gov

Evolution of Protecting Group Strategies in Complex Organic Synthesis

The synthesis of complex molecules like peptides or oligonucleotides, which contain multiple reactive functional groups, would be impossible without the strategic use of protecting groups. wikipedia.orgspringernature.com A protecting group is a chemical moiety that is temporarily introduced to mask a reactive site, preventing it from participating in a reaction while transformations occur elsewhere in the molecule. wikipedia.orgbham.ac.uk The success of a multi-step synthesis often hinges on a well-designed protecting group strategy. bham.ac.uk

A key development in this area is the concept of orthogonal protection . wikipedia.orgfiveable.me This strategy employs multiple protecting groups within the same molecule, each of which can be removed under a specific set of conditions (e.g., acidic, basic, or hydrogenation) without affecting the others. wikipedia.orgfiveable.meorganic-chemistry.org This allows for the sequential and selective unmasking of functional groups, which is critical for building complex molecular architectures. bham.ac.ukfiveable.me

The featured compound utilizes the tert-Butoxycarbonyl (Boc) group, a widely used protecting group for amines. chemistrysteps.com The Boc group is valued for its stability under a broad range of conditions, including basic and nucleophilic environments, but its easy removal under mild acidic conditions (such as with trifluoroacetic acid, TFA). chemistrysteps.comorganic-chemistry.org This acid lability is a cornerstone of many peptide synthesis strategies. creative-peptides.combiosynth.com The formation of a dicyclohexylamine (B1670486) (DCHA) salt is another strategic choice, often employed to improve the crystallinity, stability, and handling of the amino acid derivative. nih.gov

Protecting GroupAbbreviationCommon Cleavage ConditionsOrthogonality Example
tert-ButoxycarbonylBocMild Acid (e.g., TFA) creative-peptides.comStable to base; orthogonal to Fmoc group. organic-chemistry.orgorganic-chemistry.org
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine) creative-peptides.comStable to mild acid; orthogonal to Boc group. organic-chemistry.org
BenzyloxycarbonylZ or CbzCatalytic Hydrogenation (H₂/Pd) creative-peptides.comStable to both acid and base used for Boc/Fmoc removal.

Role of Maleoyl Moieties as Reactive Handles in Chemical Probes and Bioconjugation

The maleoyl group, the reactive component of a maleimide (B117702), is one of the most important functional groups in bioconjugation chemistry. nih.govrsc.org Its utility stems from its high reactivity and selectivity toward thiol (sulfhydryl) groups, which are found in the side chains of cysteine residues in proteins. windows.netlumiprobe.com The reaction, a Michael addition, proceeds rapidly and efficiently under mild, physiological pH conditions (typically pH 6.5-7.5), forming a stable thioether bond. axispharm.combiosyn.com This high degree of chemoselectivity is crucial, as it allows for the site-specific modification of proteins with minimal side reactions involving other nucleophilic groups like amines. axispharm.com

This specific reactivity makes the maleoyl moiety an ideal "handle" for attaching a wide variety of molecules—such as fluorescent dyes, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains—to proteins and peptides. biosyn.com This has led to its widespread use in numerous applications:

Antibody-Drug Conjugates (ADCs): Potent drugs are attached to antibodies via maleimide linkers to target cancer cells specifically. axispharm.com

Protein Labeling: Fluorescent probes are conjugated to proteins for use in microscopy and other imaging techniques. axispharm.com

Surface Functionalization: Biomolecules are immobilized onto surfaces for biosensors and diagnostic assays. axispharm.com

While highly effective, the stability of the resulting thiosuccinimide linkage can sometimes be a concern, leading to research into next-generation maleimides and alternative conjugation strategies to create even more robust bioconjugates. nih.govrsc.orgsci-hub.senih.gov

PropertyDescriptionSignificance in Bioconjugation
Reactivity Undergoes rapid Michael addition with thiols. axispharm.comAllows for efficient conjugation with high yields under mild conditions. nih.gov
Selectivity Highly selective for thiol groups over other nucleophiles at pH 6.5-7.5. windows.netaxispharm.comEnables site-specific modification of proteins at cysteine residues.
Bond Formed Stable thioether bond (in a thiosuccinimide ring). biosyn.comCreates a covalent, and generally stable, link between the protein and the attached molecule.
Applications ADCs, protein labeling, chemical probes. axispharm.comVersatility for creating a wide range of functional biomolecules for research and therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O6 B12287856 mDPR(boc); (S)-MALEOYL-DPR(BOC)-OH.DCHA

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O6

Molecular Weight

284.26 g/mol

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C12H16N2O6/c1-12(2,3)20-11(19)13-6-7(10(17)18)14-8(15)4-5-9(14)16/h4-5,7H,6H2,1-3H3,(H,13,19)(H,17,18)

InChI Key

QNSOCOXQLKMHCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)N1C(=O)C=CC1=O

Origin of Product

United States

Synthetic Methodologies for S Maleoyl Dpr Boc Oh.dcha and Analogues

Synthetic Approaches for Maleoylation of Amino Acid Derivatives

The maleoyl group is introduced to serve as a reactive handle, most notably for conjugation to thiol-containing molecules via a Michael addition reaction. The synthesis involves the formation of a maleamic acid intermediate followed by cyclization.

The synthesis of N-substituted maleamic acids is typically a straightforward and high-yield reaction. google.com It involves the reaction of a primary amine with maleic anhydride (B1165640). google.comnih.goviosrjournals.org For the synthesis of (S)-Maleoyl-Dpr(Boc)-OH, the starting material would be the corresponding (S)-Dpr(Boc)-OH, where the α-amino group is protected, and the β-amino group is free to react.

The reaction is generally carried out by adding the amino acid derivative to a solution of maleic anhydride in a suitable solvent at room temperature. google.comorgsyn.org Common solvents include diethyl ether, tetrahydrofuran (B95107) (THF), or acetic acid. iosrjournals.orgorgsyn.orggoogle.com The reaction is often quantitative, yielding the maleamic acid intermediate. google.com For example, β-alanine reacts with maleic anhydride in water at ambient temperature to form the corresponding maleamic acid. google.com

The second step, the cyclodehydration of the N-substituted maleamic acid to the corresponding maleimide (B117702), is more challenging and requires optimization to avoid side reactions. google.com Several methods have been developed for this crucial cyclization step.

A classical and widely used method involves heating the maleamic acid with acetic anhydride and a catalyst like sodium acetate (B1210297) or potassium acetate. iosrjournals.orgorgsyn.org The reaction mixture is typically heated on a steam bath. orgsyn.org However, this method can require high temperatures and may lead to the formation of isoimides and other byproducts. lew.ro

Alternative dehydrating agents and conditions have been explored to improve yields and simplify purification. These include:

Trifluoroacetic anhydride (TFAA): This reagent, often used with a base like triethylamine (B128534), can promote cyclization under milder conditions. Theoretical studies suggest TFAA is a highly effective dehydrating agent for this transformation. lew.ro

Dicyclohexylcarbodiimide (DCC): DCC is a common coupling agent in peptide synthesis that can also effect the cyclization of maleamic acids.

Lewis Acids: Catalytic amounts of Lewis acids, such as zinc halides, can promote the cyclization reaction and increase the yield of the desired N-cyclic maleimide. google.com

Orthoesters: A mixture of methyl orthoacetate and triethylamine has been used to cyclize bismaleamic acids, yielding a product with a defined softening point. researchgate.net

The choice of cyclization conditions can influence the product distribution between the desired maleimide and the isomeric isomaleimide. Kinetic studies have shown that isomaleimide formation can be kinetically favored, while the desired maleimide is the thermodynamically more stable product. lew.ro Therefore, reaction conditions must be optimized to ensure complete conversion to the thermodynamic product.

Cyclization Reagent/MethodConditionsAdvantages/DisadvantagesReference
Acetic Anhydride / Sodium AcetateHeat (e.g., steam bath)Well-established, inexpensive; can require high temperatures. orgsyn.org
Trifluoroacetic Anhydride / TriethylamineMilder conditionsMore reactive, can be more efficient. lew.ro
Lewis Acids (e.g., ZnCl₂)CatalyticCan significantly increase yield. google.com
Thermal CyclizationHigh temperature (~200 °C)Impractical due to polymerization of the product. google.com

Synthesis of (S)-Diaminopropionic Acid (Dpr) Analogues as Building Blocks

(S)-Diaminopropionic acid and its analogues are valuable non-canonical amino acids used as building blocks in medicinal chemistry and chemical biology. researchgate.net The synthesis of chiral Dpr analogues often requires asymmetric methods to establish the stereochemistry at the α- and β-carbons.

Several strategies exist for the enantioselective synthesis of α,β-diamino acid derivatives:

From Chiral Precursors: A common approach is to start from readily available chiral amino acids like L-serine or L-aspartic acid. researchgate.net For example, L-aspartic acid can be converted into orthogonally protected Dpr derivatives via the Curtius rearrangement of its side-chain carboxyl group. nih.govacs.org

Asymmetric Catalysis: Organocatalytic asymmetric reactions, such as the Mannich reaction, have been developed to construct the α,β-diamino acid backbone with high enantioselectivity. researchgate.net For instance, a three-component reaction of a diazoacetate, a sulfonamide, and an imine, co-catalyzed by a rhodium complex and a chiral phosphoric acid, can produce α,β-diamino acid derivatives with two adjacent chiral centers. researchgate.net

Chiral Auxiliary-Based Methods: Asymmetric synthesis can be achieved using chiral auxiliaries. For example, a nickel(II)-complexed alanine (B10760859) Schiff base can be reacted with N-phosphonyl imines to generate α-methyl-α,β-diamino acid derivatives. A single isomer can be obtained after a simple washing procedure. figshare.com

These synthetic routes provide access to a diverse range of Dpr analogues with various protecting groups and side-chain functionalities, enabling their incorporation into complex peptides and other bioactive molecules. researchgate.netresearchgate.net

Incorporation of Non-Natural Amino Acids into Peptide Synthesis

The integration of non-natural or non-canonical amino acids (ncAAs) into peptide chains is a powerful strategy to create novel molecules with enhanced stability, modified biological activity, or unique functionalities. nih.govnih.gov The process often relies on established techniques like Solid-Phase Peptide Synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin support. masterorganicchemistry.com This method is advantageous as it allows for the purification of the product at each step by simple filtration and washing. masterorganicchemistry.com

To incorporate an ncAA such as (S)-2,3-diaminopropionic acid (Dpr), its reactive functional groups must be selectively protected. pnas.org For instance, the side-chain amine and the alpha-amine can be masked with orthogonal protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which allows for controlled, stepwise reactions. masterorganicchemistry.com The ability to introduce ncAAs site-specifically enables the development of peptidomimetics with improved proteolytic stability, as these unnatural residues can disrupt the recognition sites for proteases. nih.gov Researchers have successfully incorporated a wide range of ncAAs to enhance the pharmacological properties of peptides. nih.govgoogle.com

Preparation of Dipeptide Analogues with Controlled Stereochemistry

Maintaining stereochemical integrity during peptide synthesis is critical, as the biological activity of peptides is highly dependent on their three-dimensional structure. The preparation of dipeptide analogues requires precise control over the stereochemistry at each chiral center. acs.org When coupling two amino acids, there is a risk of racemization, particularly at the alpha-carbon of the activated amino acid.

To prevent this, specific coupling reagents and conditions are employed. Furthermore, the synthesis of dipeptides can be achieved through various chemical or chemoenzymatic methods. nih.gov For complex analogues, methods have been developed that focus on selecting orthogonal protection strategies to ensure stereochemical control, especially for residues with exceptionally base-labile α-carbons. acs.org The use of pre-formed, stereochemically pure dipeptide building blocks in a larger synthesis can be an effective strategy to avoid the formation of diastereomeric mixtures and simplify purification processes.

Formation and Utility of Dicyclohexylamine (B1670486) (DCHA) Salts

The dicyclohexylamine (DCHA) salt form of the title compound is not an incidental feature but a deliberate and strategic choice to overcome common challenges in synthetic organic chemistry.

Facilitated Purification and Crystallization of Protected Amino Acid Derivatives through DCHA Salt Formation

Many N-protected amino acid derivatives, particularly those with complex or bulky protecting groups, exist as oils or amorphous solids that are difficult to purify by standard techniques. bachem.com Converting these derivatives into salts by reacting them with an amine like dicyclohexylamine often induces crystallization. bachem.comresearchgate.net These crystalline salts are typically stable, easy to handle, and can be purified to a high degree through recrystallization, effectively removing impurities from the synthesis. bachem.com

The formation of salts with co-formers like amino acids can improve physicochemical properties and facilitate crystallization. nih.gov This technique is particularly valuable for derivatives that are unstable as free acids or for separating diastereomeric racemates. bachem.com The stability and crystallinity of DCHA salts also contribute to a longer shelf-life for the protected amino acid derivative.

Regeneration of Free Acid from DCHA Salts for Subsequent Reactions

While the DCHA salt form is advantageous for purification and storage, the dicyclohexylamine must be removed to liberate the free carboxylic acid for subsequent coupling reactions in peptide synthesis. bachem.com This is typically achieved by an acid-base extraction procedure. bachem.comgoogle.com

The DCHA salt is suspended or dissolved in an organic solvent, and an aqueous acid solution is added to protonate the carboxylate and neutralize the dicyclohexylamine. Phosphoric acid is often preferred because it forms a water-soluble salt with dicyclohexylamine, whereas hydrochloric acid can form a sparingly soluble dicyclohexylammonium (B1228976) chloride salt. bachem.com The regenerated N-protected amino acid, now in its free acid form in the organic layer, can be isolated and used in the next synthetic step. bachem.com

Table 1: General Protocol for Regeneration of Free Acid from DCHA Salt bachem.com

Step Procedure Purpose
1. Suspension Suspend 1 part of the DCHA salt in 5–10 parts of an organic solvent (e.g., ethyl acetate). Prepare the salt for reaction.
2. Acidification Add 10% aqueous phosphoric acid while stirring until two clear phases form. The pH of the aqueous layer should be 2-3. Protonate the amino acid and neutralize the DCHA.
3. Separation Separate the lower aqueous phase. Remove the dicyclohexylammonium phosphate (B84403) salt.
4. Washing Wash the organic phase with 10% phosphoric acid and then with water until the pH of the aqueous wash is ≥4. Remove any remaining DCHA salt and excess acid.
5. Drying Dry the organic phase over anhydrous sodium sulfate. Remove residual water from the organic solvent.

| 6. Isolation | Filter and evaporate the solvent in vacuo. | Isolate the pure, free acid form of the protected amino acid. |

Advanced Synthetic Strategies for Dipeptide Analogues and Peptidomimetics

The creation of complex peptidomimetics often requires more sophisticated approaches than simple linear synthesis to improve efficiency and yield.

Convergent Synthesis Approaches Utilizing Modified Dipeptides

Convergent synthesis is a strategy where separate fragments of a target molecule are synthesized independently and then joined together in the final stages. nih.gov This approach is often more efficient for the synthesis of large molecules like complex peptides or proteins compared to a linear synthesis, where reactions are performed sequentially on a single substrate. nih.gov

In the context of peptidomimetics, a convergent approach might involve the synthesis of modified dipeptides, like (S)-Maleoyl-Dpr(Boc)-OH, which can then be coupled with other peptide fragments. mdpi.com This strategy allows for the rapid and straightforward creation of a library of analogues, as different pre-synthesized blocks can be combined. nih.gov For example, a planned convergent synthesis can provide rapid access to a general inhibitor structure by combining key fragments, such as an aryl-amide motif and a linker unit, in the final steps. nih.gov This method avoids the potential for cumulative yield loss associated with long, linear synthetic routes.

Solid-Phase and Solution-Phase Coupling Techniques for Peptide Chain Elongation

The synthesis of peptides functionalized with (S)-Maleoyl-Dpr(Boc)-OH.DCHA involves the sequential assembly of a peptide chain, which is subsequently capped with the maleimide-containing building block. This process can be achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). Both techniques rely on the iterative formation of amide bonds between amino acid residues, a process known as peptide chain elongation. The choice between SPPS and LPPS depends on factors such as the desired peptide length, scale of synthesis, and purification requirements.

The building block (S)-Maleoyl-Dpr(Boc)-OH features a maleimide group on the alpha-amino position (Nα) and a tert-butyloxycarbonyl (Boc) protecting group on the beta-amino position (Nβ). This structure designates it as a terminating agent; once it is coupled to the N-terminus of a peptide chain via its carboxyl group, standard elongation from the alpha-amino position is no longer possible. Therefore, the discussion of peptide chain elongation focuses on the assembly of the peptide backbone prior to the introduction of this specific maleimide derivative.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most prevalent method for synthesizing peptides, wherein the peptide chain is assembled step-by-step while anchored to an insoluble polymer support (resin). altabioscience.com This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing after each step. altabioscience.com The most common strategy employed is Fmoc-SPPS, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the Nα-amino group. altabioscience.com

The typical Fmoc-SPPS cycle for peptide chain elongation consists of two key steps:

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), to expose a free amine. altabioscience.comembrapa.br

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine. Activation of the amino acid's carboxyl group is crucial for efficient peptide bond formation. This is achieved using a variety of coupling reagents. merckmillipore.com

Common coupling reagents and activation systems used in SPPS are summarized in the table below. The choice of reagent can impact coupling efficiency, reaction time, and the potential for side reactions like racemization, particularly for sensitive amino acids like histidine. merckmillipore.comcem.com

Table 1: Common Coupling Reagents for Fmoc-SPPS

Reagent/System Description Typical Coupling Time Advantages/Considerations
HBTU/HOBt Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) / Hydroxybenzotriazole 30-60 min Highly efficient, standard choice for many sequences.
HATU/HOAt 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole 20-45 min More reactive than HBTU/HOBt, reduces racemization, effective for hindered couplings. nih.gov
DIC/HOBt N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole 60-120 min Cost-effective carbodiimide (B86325) method; forms a urea (B33335) by-product that is soluble in DMF.

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | 30-60 min | Similar to HBTU but can be advantageous for certain difficult couplings. |

This table is representative of common SPPS coupling systems. Actual performance may vary based on the specific peptide sequence and reaction conditions.

Once the desired peptide sequence is assembled on the resin, the final (S)-Maleoyl-Dpr(Boc)-OH.DCHA unit can be coupled to the deprotected N-terminus of the peptide chain using the same activation methods. It is critical that the maleimide group remains stable during this final coupling step. The DCHA salt is typically neutralized to the free acid prior to activation. After the final coupling, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers. nih.gov

A significant challenge is the stability of the maleimide ring, which can be susceptible to degradation or reaction with nucleophiles, including the piperidine used for Fmoc removal. nih.govd-nb.info To circumvent this, strategies such as using protected maleimide building blocks or introducing the maleimide group at the very end of the synthesis are common. nih.gov

Solution-Phase Peptide Synthesis (LPPS)

Solution-phase peptide synthesis, while older than SPPS, remains a valuable technique, particularly for large-scale synthesis of shorter peptides. rsc.orgresearchgate.net In LPPS, all reactants are dissolved in an appropriate organic solvent. researchgate.net Unlike SPPS, the growing peptide is not attached to a solid support, necessitating a purification step, such as extraction or crystallization, after each coupling or deprotection reaction. rsc.org

Peptide chain elongation in solution follows a similar pattern of deprotection and coupling. Both Boc (acid-labile) and Z (Cbz; removed by hydrogenolysis) protecting groups are commonly used in addition to Fmoc. sci-hub.se The key advantage of LPPS is the ability to fully characterize intermediates at each stage, ensuring high purity of the final product. However, the process can be more time-consuming and labor-intensive than SPPS due to the repeated purification steps. sci-hub.se

Recent advancements in LPPS include the use of hydrophobic tags to facilitate purification and the development of continuous flow systems that can automate and accelerate the process. rsc.org

Table 2: Example of a Stepwise Solution-Phase Dipeptide Synthesis

Step Action Reagents Outcome
1. Coupling Coupling of Boc-Leu-OH and H-Gly-OMe DIC, HOBt, in CH2Cl2 Formation of protected dipeptide Boc-Leu-Gly-OMe.
2. Purification Aqueous work-up and extraction Ethyl acetate, NaHCO3(aq), brine Isolation of pure Boc-Leu-Gly-OMe.
3. Deprotection Removal of N-terminal Boc group Trifluoroacetic acid (TFA) in CH2Cl2 Formation of H-Leu-Gly-OMe·TFA salt.

This table illustrates a generic, stepwise solution-phase synthesis cycle.

The final coupling of (S)-Maleoyl-Dpr(Boc)-OH to a peptide synthesized in solution would proceed by activating its carboxyl group and reacting it with the free N-terminal amine of the purified peptide fragment. The choice of coupling reagents is critical to ensure high yield and minimize side reactions.

Mechanistic Investigations into Chemical Reactivity and Selectivity

Maleoyl Group Reactivity: Michael Addition Mechanisms

The maleimide (B117702) moiety is an electrophilic group that readily participates in Michael addition reactions, a class of conjugate additions. Its high reactivity and selectivity towards certain nucleophiles, particularly thiols, make it a cornerstone of bioconjugation chemistry.

The conjugation of a maleimide to a thiol, such as the side chain of a cysteine residue, proceeds via a Michael addition mechanism. bachem.com This reaction is highly efficient and typically occurs under mild, near-neutral pH conditions. bachem.comresearchgate.net

The process unfolds as follows:

Thiolate Formation : The reaction is initiated by the deprotonation of the thiol group (R-SH) to form a more nucleophilic thiolate anion (R-S⁻). This step is base-catalyzed and pH-dependent.

Nucleophilic Attack : The thiolate anion attacks one of the electron-deficient carbon atoms of the maleimide's double bond. bachem.com

Intermediate Formation : This attack leads to the formation of a transient, resonance-stabilized carbanion intermediate.

Protonation : The intermediate is rapidly protonated by a proton source in the reaction medium (e.g., water or buffer), resulting in the formation of a stable, covalent succinimidyl thioether linkage. bachem.com

While this reaction is highly specific, side reactions can occur. A notable side reaction, particularly when conjugating to an N-terminal cysteine, is an intramolecular transcyclization. This involves the N-terminal amine of the cysteine attacking a carbonyl group of the newly formed succinimide (B58015) ring, leading to a thiazine (B8601807) rearrangement and complicating the final product mixture. bachem.com

The rate and outcome of thiol-maleimide reactions are governed by several kinetic and thermodynamic factors. The reaction is generally considered to be under kinetic control, proceeding rapidly to form a thermodynamically stable thioether bond. researchgate.netcolab.ws

Key factors influencing the reaction kinetics include:

pH : The reaction rate is significantly pH-dependent. At acidic pH (below ~6.5), the thiol is protonated and a poor nucleophile, leading to a very slow reaction. jove.com As the pH increases towards neutral (7.0-7.5), the concentration of the more reactive thiolate anion increases, accelerating the reaction. researchgate.nettocris.com However, at pH values above 8.0, competing side reactions, such as reaction with amines or hydrolysis of the maleimide ring, become more prevalent. jove.com

Thiol pKa : The pKa of the reacting thiol is critical. Thiols with lower pKa values exist in their more reactive thiolate form at lower pH, thus reacting faster. udel.edu The local electrostatic environment, such as the presence of nearby negatively charged amino acids, can increase the thiol pKa and slow the reaction rate. nih.gov

Maleimide Substituents : The electronic nature of the substituent on the maleimide nitrogen (the N-substituent) influences the electrophilicity of the double bond and the stability of the resulting conjugate. udel.edu

The stability of the resulting succinimidyl thioether linkage can be compromised under certain conditions. The reaction is reversible, and retro-Michael addition can occur, particularly in the presence of other thiols like glutathione (B108866), leading to thiol exchange. udel.edursc.org

FactorEffect on Reaction RateRationaleSource
Increasing pH (from 6.5 to 7.5)IncreasesHigher concentration of the more nucleophilic thiolate anion. researchgate.net
Decreasing Thiol pKaIncreasesThiol is more readily deprotonated to the reactive thiolate form. udel.edu
Lowering Buffer ConcentrationDecreasesSlower polymerization kinetics in hydrogel formation. nih.gov
Presence of Electronegative Groups near ThiolDecreasesIncreases the thiol pKa through electrostatic interactions. nih.gov

The efficiency of the Michael addition between thiols and maleimides can be enhanced through catalysis. The most common form of catalysis is base catalysis. nih.gov

Phosphines : While phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are primarily used to reduce disulfide bonds to free thiols prior to conjugation, they are also nucleophiles. They can potentially compete with the thiol for the maleimide, complicating the reaction. acs.org

Lewis Acids : While less common for simple thiol-maleimide conjugation, Lewis acids like zinc salts are known to catalyze Michael additions by coordinating to the carbonyl oxygen of the electrophile (the maleimide), thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack.

One of the most significant advantages of maleimide chemistry is its high selectivity for thiols over other nucleophiles, such as amines, under specific conditions. researchgate.net

Thiols vs. Amines : At neutral pH (around 7.0), thiols are significantly more reactive towards maleimides than amines. iris-biotech.de This selectivity is due to the lower pKa of the thiol group in cysteine (around 8.5) compared to the ε-amino group of lysine (B10760008) (around 10.5). At neutral pH, a greater fraction of thiol groups exists in the reactive thiolate form compared to the unprotonated, nucleophilic form of primary amines.

pH-Dependent Selectivity : This selectivity is highly pH-dependent. As the pH rises above 8, the concentration of deprotonated, nucleophilic amines increases, and the rate of reaction between amines and maleimides becomes more competitive. jove.com This can lead to non-specific labeling of proteins on surface lysine residues. jove.com

Reaction with Dibromomaleimides : In specialized applications using dibromomaleimides, sequential addition of a thiol followed by an amine is possible. The initial rapid and selective reaction with the thiol occurs first. The subsequent addition of an amine, which is a slower reaction, results in a stable aminothiomaleimide, where the electron-donating amino group deactivates the maleimide to further reactions. rsc.orgresearchgate.net

ConditionFavored NucleophileReasonSource
pH 6.5 - 7.5ThiolThiol is more readily deprotonated to the highly reactive thiolate anion compared to an amine. jove.comiris-biotech.de
pH > 8.0Amine reactivity increasesHigher concentration of deprotonated, nucleophilic primary amines (e.g., lysine). jove.com

Chemical Behavior of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and the ease with which it can be removed when desired.

The removal of the Boc group is typically achieved under strong acidic conditions, a process known as acid-labile deprotection. youtube.comfishersci.co.uk Trifluoroacetic acid (TFA) is a common reagent for this purpose. commonorganicchemistry.com The mechanism proceeds through several distinct steps:

Protonation : The reaction begins with the protonation of the carbonyl oxygen of the Boc group's carbamate (B1207046) by the strong acid (e.g., TFA). commonorganicchemistry.comchemistrysteps.com This initial protonation is favored because the resulting positive charge is resonance-stabilized.

Cleavage and Carbocation Formation : The protonated carbamate is unstable. The C-O bond connecting the tert-butyl group to the carbamate oxygen cleaves, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate. commonorganicchemistry.comchemistrysteps.com The stability of the tert-butyl cation is a key thermodynamic driving force for this step.

Decarboxylation : The carbamic acid intermediate spontaneously decomposes, losing carbon dioxide (CO₂) gas to yield the free, unprotected amine. commonorganicchemistry.comchemistrysteps.com

Final Protonation/Quenching : Under the acidic conditions, the newly liberated amine is protonated to form its corresponding ammonium (B1175870) salt (e.g., a TFA salt). commonorganicchemistry.com The tert-butyl cation byproduct is typically quenched by a scavenger, or it can deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.com

Due to the production of CO₂ and potentially isobutylene gas, Boc deprotection reactions should not be performed in closed systems. commonorganicchemistry.com

Role of the Dicyclohexylamine (B1670486) Counterion in Reaction Media

The dicyclohexylamine (DCHA) moiety in (S)-MALEOYL-DPR(BOC)-OH.DCHA is present as a counterion to the carboxyl group of the diaminopropionic acid residue. The formation of a DCHA salt enhances the crystallinity and solubility of the compound in organic solvents, which can be beneficial for purification and handling. wikipedia.org Beyond these physical properties, the DCHA counterion can also play a significant role in the chemical reactivity of the molecule in solution.

Influence on Acid-Base Equilibria and Proton Transfer Processes

Dicyclohexylamine is a strong organic base with a pKa of its conjugate acid (dicyclohexylammonium ion) of approximately 10.4 in aqueous solution. masterorganicchemistry.com In non-aqueous reaction media, which are common in organic synthesis, the acid-base properties of the DCHA counterion can influence the reaction environment. The dicyclohexylammonium (B1228976) ion can participate in proton transfer processes, acting as a Brønsted acid. masterorganicchemistry.comnih.gov

The reactivity of the maleimide group, particularly in Michael addition reactions with thiols, is pH-dependent. The reaction rate is often higher at pH values between 6.5 and 7.5, where the thiol is partially deprotonated to the more nucleophilic thiolate anion. organicchemistrydata.org In an organic solvent, the dicyclohexylammonium salt of the carboxylic acid can establish an acid-base equilibrium that influences the protonation state of other species in the reaction mixture, including the nucleophile.

The following table provides the pKa values of the conjugate acids of several amines, including dicyclohexylamine, in water. These values are indicative of their relative basic strengths.

AmineConjugate AcidpKa in Water
Triethylamine (B128534)Triethylammonium10.75
Dicyclohexylamine Dicyclohexylammonium 10.4 masterorganicchemistry.com
DiisopropylethylamineDiisopropylethylammonium10.98
PyridinePyridinium5.25
AnilineAnilinium4.6

This table provides a comparison of the basicity of dicyclohexylamine with other common amines used in organic synthesis. Data is from various sources. umass.edu

Impact on Reaction Kinetics and Stereochemical Outcome

Although DCHA is not chiral, its bulky nature could influence the conformational equilibrium of the molecule in solution, potentially favoring a conformation that leads to a higher diastereoselectivity in the Michael addition. The formation of a tight ion pair between the dicyclohexylammonium cation and the carboxylate anion could create a more ordered transition state, which can enhance stereochemical control. researchgate.netnih.gov

The rate of the reaction can also be affected. The basicity of the amine can influence the concentration of the active nucleophile (e.g., thiolate). Studies on thiol-maleimide reactions have shown that the reaction kinetics are dependent on the pH and the presence of catalysts. organicchemistrydata.org While DCHA itself is a base, in its protonated form as a counterion, it is part of an acid-base equilibrium that can modulate the reaction rate.

The following table presents data from a study on the diastereoselective aza-Michael reaction of a chiral amine with various α,β-unsaturated carbonyl compounds, illustrating how the structure of the reactants can influence the stereochemical outcome. Although this study does not involve DCHA, it demonstrates the principle of diastereoselectivity in Michael additions.

Entryα,β-Unsaturated Carbonyl CompoundDiastereomeric Excess (de, %)
1trans-Cinnamaldehyde98
2trans-4-Nitro-cinnamaldehyde94
3trans-4-Chloro-cinnamaldehyde92
4trans-Crotonaldehyde20-38
5Cyclohex-2-en-1-one86

This table is adapted from a study on the aza-Michael reaction of (S)-α-methylbenzylamine. nih.gov It serves to illustrate how the structure of the Michael acceptor influences the diastereoselectivity of the reaction. The diastereomeric excess was determined by ¹H NMR spectroscopy.

Applications in Advanced Chemical Biology and Organic Synthesis

Design and Application of Chemical Probes

The development of chemical probes that can selectively label and report on the activity of biomolecules in their native environment is a cornerstone of modern chemical biology. The maleimide (B117702) functionality is a well-established reactive group for targeting cysteine residues, which are often found in the active sites of enzymes and play crucial roles in protein function.

Cysteine-Selective Chemical Probes Utilizing Maleoyl Functionality

The maleimide group is an electrophilic moiety that exhibits high selectivity for the nucleophilic thiol group of cysteine residues under physiological conditions. lumiprobe.com This reaction, a Michael addition, proceeds rapidly at or near neutral pH to form a stable covalent thioether bond. lumiprobe.comacs.org This inherent selectivity makes maleimide-containing compounds, such as (S)-MALEOYL-DPR(BOC)-OH, prime candidates for the development of cysteine-selective chemical probes.

The general principle involves attaching a reporter molecule, such as a fluorophore, to the maleimide-containing scaffold. Upon reaction with a cysteine residue on a protein of interest, the probe becomes covalently attached, allowing for detection and quantification. So-called "turn-on" fluorescent probes can be designed where the fluorescence of the reporter group is quenched in the unreacted probe and is significantly enhanced upon conjugation to the target thiol. nih.gov This can be achieved through mechanisms like Photo-induced Electron Transfer (PeT) or Intramolecular Charge Transfer (ICT), which are disrupted upon the Michael addition reaction. nih.gov

Bioorthogonal Chemistry for Selective Labeling in Complex Biological Systems

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The reaction of maleimides with thiols is a cornerstone of bioconjugation and is often employed in bioorthogonal labeling strategies. acs.org While thiols are naturally present in biological systems, the high reactivity and selectivity of the maleimide-thiol reaction allow for targeted labeling, especially when the cysteine residue is strategically introduced into a protein of interest through genetic engineering.

The use of maleimide-based linkers, such as those derived from (S)-MALEOYL-DPR(BOC)-OH, can be integrated into two-step labeling strategies. In such a strategy, a protein of interest is first genetically modified to contain a unique cysteine residue. This modified protein is then treated with the maleimide-containing compound, which selectively attaches to the engineered cysteine. In a subsequent step, a reporter molecule containing a complementary reactive group can be introduced to react with a handle on the initial linker, although this is less common for maleimide-based strategies which typically involve a pre-functionalized maleimide.

A key challenge in bioorthogonal labeling is the stability of the formed linkage in the complex biological milieu. As will be discussed in section 4.2.2, derivatives like (S)-MALEOYL-DPR(BOC)-OH are specifically designed to address this challenge, enhancing the reliability of bioorthogonal labeling experiments.

Development of Activity-Based Protein Profiling (ABPP) Probes

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to study the functional state of entire enzyme families directly in native biological systems. nih.gov ABPP relies on the use of active-site-directed covalent probes that label active enzymes but not their inactive forms. nih.gov These probes typically consist of a reactive group (the "warhead") that covalently binds to a catalytic residue in the enzyme's active site, a linker, and a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging).

Maleimides can serve as the reactive warhead in ABPP probes targeting cysteine-containing enzymes, such as certain proteases and oxidoreductases. The design of these probes requires careful consideration of the linker, as it can significantly impact the probe's selectivity and reactivity. The diaminopropionic acid core of (S)-MALEOYL-DPR(BOC)-OH provides a versatile platform for the synthesis of diverse ABPP probes. By modifying the linker and attaching different reporter tags, researchers can develop a suite of probes to investigate the activity of various cysteine-dependent enzymes.

Furthermore, competitive ABPP experiments, where a library of potential inhibitors is competed against the binding of an ABPP probe, can be used to identify novel enzyme inhibitors and to assess their selectivity across the proteome. The stability of the probe-enzyme linkage is critical for the successful enrichment and identification of target enzymes, a feature that is enhanced by the use of self-hydrolyzing maleimides derived from structures like (S)-MALEOYL-DPR(BOC)-OH.

Site-Selective Bioconjugation Techniques

The covalent attachment of molecules, such as drugs or polymers, to specific sites on proteins and peptides is a powerful strategy for creating novel therapeutics, diagnostics, and research tools. The maleimide-thiol reaction is one of the most widely used methods for achieving site-selective bioconjugation.

Conjugation to Peptides and Proteins via Thiol-Maleimide Adduct Formation

The reaction between a maleimide and the thiol group of a cysteine residue is a cornerstone of site-selective protein modification. lumiprobe.com This is due to the relatively low abundance and high nucleophilicity of cysteine compared to other amino acid side chains, allowing for precise control over the site of conjugation. lumiprobe.com By engineering a cysteine residue at a specific location within a protein sequence, scientists can direct the attachment of a molecule of interest to that site.

(S)-MALEOYL-DPR(BOC)-OH serves as a key building block in the synthesis of linkers for bioconjugation, particularly for antibody-drug conjugates (ADCs). nih.gov In this context, a potent cytotoxic drug is attached to a linker containing the maleimide group. This drug-linker conjugate is then reacted with a monoclonal antibody that has been engineered to contain a reactive cysteine residue. The maleimide group of the linker forms a covalent bond with the thiol of the cysteine, tethering the drug to the antibody. The resulting ADC can then selectively target and kill cancer cells that express the antigen recognized by the antibody.

The properties of the linker are critical to the success of an ADC. The diaminopropionic acid core of (S)-MALEOYL-DPR(BOC)-OH provides a foundation for constructing linkers with desirable properties, such as enhanced stability.

Strategies for Overcoming Limitations of Thiosuccinimide Linkage Stability (e.g., Retro-Michael Reaction)

A significant limitation of traditional maleimide-thiol conjugation is the reversibility of the formed thiosuccinimide linkage. nih.gov This adduct can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866), which is abundant in the bloodstream. d-nb.info This can lead to premature release of the conjugated payload from the protein, reducing the efficacy of therapeutics like ADCs and potentially causing off-target toxicity. nih.gov

To address this instability, "self-hydrolyzing" or "self-stabilizing" maleimides have been developed, and (S)-MALEOYL-DPR(BOC)-OH is a precursor for such structures. nih.gov The key innovation lies in the presence of the amino group on the diaminopropionic acid backbone. nih.gov After the initial conjugation to a cysteine thiol and subsequent removal of the Boc protecting group, the now-free primary or secondary amine is positioned to act as an intramolecular catalyst. nih.gov This amine facilitates the hydrolysis of the thiosuccinimide ring, converting it to a stable, ring-opened succinamic acid thioether. nih.gov This hydrolyzed form is no longer susceptible to the retro-Michael reaction, resulting in a significantly more stable and permanent linkage.

Research has demonstrated that the rate of this intramolecular hydrolysis can be modulated by the nature of the substituents on the maleimide and the local microenvironment. ucl.ac.uknih.gov For instance, the hydrolysis half-life of a thiosuccinimide adduct can be significantly reduced by the presence of a nearby basic group. nih.gov

Linker TypeConjugate Half-life (pH 7.4, in presence of competing thiol)Key FeatureReference
Standard N-alkyl maleimideHours to days (significant degradation)Prone to retro-Michael reaction nih.gov
Maleimide with adjacent basic amine (from DPR)Significantly extended (minimal degradation)Intramolecular hydrolysis of thiosuccinimide ring nih.gov
N-aryl maleimideExtended stabilityElectron-withdrawing nature of the aryl group promotes hydrolysis ucl.ac.uk

Synthesis of Complex Peptides and Peptidomimetics

The precise control over peptide architecture is paramount for mimicking or inhibiting biological processes. (S)-MALEOYL-DPR(BOC)-OH.DCHA offers a strategic advantage in the synthesis of complex peptides and peptidomimetics through the introduction of unique structural elements and functionalities.

Incorporation of Modified Amino Acids for Conformational Control

The incorporation of modified amino acids is a powerful strategy to dictate the three-dimensional structure of peptides, thereby influencing their biological activity. The diaminopropionic acid (Dap) core of (S)-MALEOYL-DPR(BOC)-OH.DCHA serves as a key structural motif. When incorporated into a peptide chain, Dap residues and their derivatives can alter the local backbone conformation. nih.gov For instance, the strategic placement of Dap residues has been shown to influence the pH-responsive conformational changes in peptides, a property that can be exploited for targeted drug delivery. nih.govnih.govkcl.ac.uk The maleimide group, while primarily for conjugation, also introduces a rigid, planar structure that can restrict the conformational freedom of the adjacent amino acid residues. Although direct NMR or X-ray crystallography studies detailing the precise conformational impact of incorporating the entire (S)-MALEOYL-DPR(BOC)-OH moiety are not extensively documented in public literature, the principles of peptide chemistry suggest that its bulk and rigidity would locally constrain the peptide backbone, potentially favoring specific secondary structures like β-turns or loops. nih.gov

Facilitated Synthesis of Peptides with Non-Proteinogenic Residues

The synthesis of peptides containing non-proteinogenic (non-natural) amino acids is a burgeoning area of research, as these modifications can enhance peptide stability, bioavailability, and receptor specificity. (S)-MALEOYL-DPR(BOC)-OH.DCHA is itself a non-proteinogenic amino acid building block. iris-biotech.de Its availability as a pre-functionalized and protected monomer simplifies the synthetic process. researchgate.netbiosynth.compeptide.comyoutube.com The tert-butyloxycarbonyl (Boc) protecting group on the side-chain amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. sigmaaldrich.commerckmillipore.comsigmaaldrich.com The maleimide group can be introduced onto a peptide chain through the coupling of 3-maleimidopropanoic acid to the N-terminus of a resin-bound peptide. researchgate.net The use of a pre-formed maleimide-containing amino acid derivative like mDPR(boc) streamlines this process, avoiding potential side reactions that could occur when introducing the maleimide group to a fully assembled peptide. The incorporation of such non-natural residues is crucial for creating peptides with novel functions that are not accessible with the canonical 20 amino acids. nih.gov

Creation of Cyclic Peptide Analogues

Cyclic peptides often exhibit superior metabolic stability and binding affinity compared to their linear counterparts due to their conformationally constrained nature. chemistryviews.orgnih.govfrontiersin.org The maleimide group of (S)-MALEOYL-DPR(BOC)-OH.DCHA is an excellent Michael acceptor and readily participates in "click" chemistry reactions with thiol-containing residues, such as cysteine. chemistryviews.orgnih.govbachem.com This highly specific and efficient maleimide-thiol conjugation is a powerful strategy for peptide cyclization. chemistryviews.org

The general approach involves synthesizing a linear peptide that incorporates both a cysteine residue and (S)-MALEOYL-DPR(BOC)-OH. After selective deprotection, the thiol group of the cysteine side chain reacts with the maleimide group to form a stable thioether bond, resulting in a cyclic peptide. This method allows for the creation of macrocycles of varying sizes. chemistryviews.org Furthermore, by incorporating both a free and a protected maleimide group into a peptide sequence, it is possible to generate structurally diverse bicyclic peptides. chemistryviews.org The stability of the resulting thioether linkage is a significant advantage, although it's important to note that under certain physiological conditions, the thiosuccinimide ring can undergo hydrolysis or retro-Michael reactions. nih.gov However, strategies to enhance the stability of the maleimide-thiol adduct have been developed. nih.gov

Contribution to the Development of Bioactive Molecules

The unique chemical features of (S)-MALEOYL-DPR(BOC)-OH.DCHA make it a valuable component in the design and synthesis of bioactive molecules, particularly in the realm of medicinal chemistry.

Building Blocks for Ligand Design in Medicinal Chemistry

In the quest for new therapeutics, medicinal chemists often rely on a library of versatile building blocks to construct novel molecular entities with desired biological activities. (S)-MALEOYL-DPR(BOC)-OH.DCHA serves as an exemplary building block for ligand design. iris-biotech.de Its maleimide functionality provides a reactive handle for covalent modification and conjugation to other molecules, such as proteins, antibodies, or small molecule drugs. nih.govnih.gov This is particularly relevant in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic agent is linked to a monoclonal antibody that targets a specific cancer cell antigen. iris-biotech.denih.gov The maleimide group on the linker can react with cysteine residues on the antibody to form a stable conjugate. acs.orgnih.gov

The diaminopropionic acid core can also be a key element of the pharmacophore, interacting with the biological target. The ability to introduce this functionalized amino acid into a peptide sequence allows for the systematic modification of a lead compound to optimize its binding affinity and selectivity. mdpi.com

Scaffolds for the Exploration of Structure-Activity Relationships

Understanding the relationship between the structure of a molecule and its biological activity (Structure-Activity Relationship, SAR) is a cornerstone of drug discovery. nih.govmdpi.com (S)-MALEOYL-DPR(BOC)-OH.DCHA can be employed as a molecular scaffold to systematically explore the SAR of a peptide or peptidomimetic. mdpi.comnih.govnih.gov By incorporating this building block at a specific position within a peptide sequence, researchers can attach a variety of different chemical moieties to the maleimide group. This allows for the rapid generation of a library of analogues with modifications at a defined position.

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds and complex organic molecules like (S)-MALEOYL-DPR(BOC)-OH.DCHA. They allow for the separation of the main compound from any impurities or its enantiomeric counterpart.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the analytical purity of non-volatile and thermally sensitive molecules. For (S)-MALEOYL-DPR(BOC)-OH.DCHA, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase and a polar mobile phase.

The purity of related compounds, such as Fmoc-Dpr(Boc)-OH, is often assessed using HPLC, with purity levels expected to be ≥95.0%. sigmaaldrich.comsigmaaldrich.com Similarly, the purity of (S)-maleoyl-DPR(boc)-OH and its DCHA salt is generally reported to be a minimum of 99%. iris-biotech.de

A typical HPLC analysis would involve dissolving the compound in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, and injecting it into the HPLC system. The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time to effectively separate the main peak from any impurities. Detection is commonly performed using a UV detector, as the maleimide (B117702) and phenyl groups in the molecule absorb UV light.

Table 1: Representative HPLC Method for Purity Determination

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

This table represents a typical method and may require optimization for specific batches of the compound.

The enantiomeric purity of (S)-MALEOYL-DPR(BOC)-OH.DCHA is a critical quality attribute, as the biological activity of chiral molecules is often dependent on their stereochemistry. Chiral HPLC is the method of choice for determining the enantiomeric excess (e.e.). This technique utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

For protected amino acids, polysaccharide-based CSPs are commonly used. iris-biotech.de The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers. For high-quality preparations, the enantiomeric purity is expected to be very high, often exceeding 99.5%. sigmaaldrich.com

Table 2: Representative Chiral HPLC Method for Enantiomeric Purity

ParameterValue
Column Chiral Polysaccharide-based (e.g., Chiralpak IA)
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% TFA
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 220 nm
Injection Volume 5 µL
Column Temperature 25 °C

This table represents a typical method and may require optimization.

Capillary electrophoresis (CE) offers an alternative and highly efficient method for the separation of charged species, including amino acids and their derivatives. creative-proteomics.comnih.gov For the enantioseparation of (S)-MALEOYL-DPR(BOC)-OH.DCHA, a chiral selector is added to the background electrolyte (BGE). marquette.educore.ac.uk

Commonly used chiral selectors in CE include cyclodextrins, crown ethers, and certain antibiotics. The separation is based on the differential interaction of the enantiomers with the chiral selector in the electric field, leading to different electrophoretic mobilities. marquette.edu CE methods are known for their high resolution, short analysis times, and low consumption of sample and reagents. creative-proteomics.com The analysis of diaminopropionic acid derivatives has been successfully performed using CE, demonstrating the applicability of this technique. marquette.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure of (S)-MALEOYL-DPR(BOC)-OH.DCHA. The spectra provide information on the number and types of protons and carbons, their chemical environments, and their connectivity.

In the ¹H NMR spectrum, characteristic signals would be expected for the maleimide protons (typically a singlet around 6.7-7.0 ppm), the protons of the diaminopropionic acid backbone, the tert-butoxycarbonyl (Boc) protecting group (a singlet around 1.4 ppm), and the dicyclohexylamine (B1670486) (DCHA) counter-ion (broad multiplets in the 1.0-3.0 ppm range).

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the maleimide, the Boc group, and the carboxylic acid, as well as for the various aliphatic and olefinic carbons in the molecule. The analysis of related N-acyl diaminopimelic acid derivatives by ¹H and ¹³C NMR has been reported, providing a basis for the interpretation of the spectra of the target compound. marquette.edu

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for (S)-MALEOYL-DPR(BOC)-OH

ProtonPredicted Chemical Shift (ppm)Multiplicity
Maleimide CH=CH~ 6.8s
α-CH of DPR~ 4.5-4.8m
β-CH₂ of DPR~ 3.4-3.8m
Boc (CH₃)₃~ 1.4s
DCHA CH~ 2.9-3.2m
DCHA CH₂~ 1.1-2.0m

Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for (S)-MALEOYL-DPR(BOC)-OH

CarbonPredicted Chemical Shift (ppm)
Carboxyl C=O~ 170-175
Maleimide C=O~ 170
Boc C=O~ 155
Maleimide C=C~ 134
Boc C(CH₃)₃~ 80
α-C of DPR~ 50-55
β-C of DPR~ 40-45
Boc C(CH₃)₃~ 28
DCHA CH~ 52
DCHA CH₂~ 24-32

Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of solid materials, including organic salts and polymorphs. osti.gov For (S)-MALEOYL-DPR(BOC)-OH.DCHA, ssNMR can provide valuable insights into the nature of the ionic interaction between the carboxylate of the amino acid derivative and the protonated dicyclohexylamine.

Techniques such as ¹⁵N and ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to study the local environment of the nitrogen and carbon atoms in the solid state. osti.gov For instance, the ¹⁵N chemical shift of the dicyclohexylammonium (B1228976) nitrogen can confirm the protonation state, thus verifying the salt formation. osti.gov Furthermore, ssNMR can be used to identify and characterize different polymorphic forms of the salt, which can have different physical properties. The study of sodium nucleotide complexes by ssNMR has demonstrated the utility of this technique in characterizing salt structures. nih.gov

Table of Compound Names

Abbreviation/NameFull Chemical Name
mDPR(boc)(S)-Maleoyl-Diaminopropionic acid (Boc protected)
(S)-MALEOYL-DPR(BOC)-OH.DCHA(S)-Nα-Maleoyl-Nβ-tert-butyloxycarbonyl-diaminopropionic acid dicyclohexylamine salt
DCHADicyclohexylamine
Boctert-Butoxycarbonyl
Fmoc-Dpr(Boc)-OHNα-Fluorenylmethyloxycarbonyl-Nβ-tert-butyloxycarbonyl-L-diaminopropionic acid
TFATrifluoroacetic acid
HPLCHigh-Performance Liquid Chromatography
NMRNuclear Magnetic Resonance
CECapillary Electrophoresis
ssNMRSolid-State Nuclear Magnetic Resonance

Advanced NMR Experiments (e.g., 2D HETCOR, DNP-enhanced NMR) for Complex Structures

While standard one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental structural information, complex molecules like (S)-MALEOYL-DPR(BOC)-OH.DCHA, with multiple chiral centers and functional groups, often necessitate more advanced NMR techniques for unambiguous signal assignment and detailed conformational analysis.

Two-Dimensional Heteronuclear Correlation (2D HETCOR) Spectroscopy is a powerful method for determining the connectivity between protons and directly bonded heteronuclei, most commonly ¹³C. For (S)-MALEOYL-DPR(BOC)-OH.DCHA, a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment would be invaluable.

HSQC would reveal direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of the proton signals for the maleimide ring, the propanoyl linker, the diaminopropionic acid backbone, the Boc protecting group, and the dicyclohexylamine counter-ion.

HMBC provides information about longer-range couplings (typically 2-4 bonds), which is crucial for piecing together the molecular structure. For instance, an HMBC experiment could show correlations between the protons of the maleimide group and the carbonyl carbon of the propanoyl linker, confirming their covalent linkage. Similarly, correlations between the protons of the diaminopropionic acid backbone and the carbonyl carbon of the Boc group would verify the site of protection. Research on similar N-terminal cysteine peptides conjugated to maleimides has demonstrated the utility of HMBC in differentiating isomers, such as the succinimidyl thioether from the rearranged six-membered thiazine (B8601807) structure, by observing key long-range correlations. nih.gov This highlights the power of 2D NMR in identifying potential side products or degradation pathways.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular weight of (S)-MALEOYL-DPR(BOC)-OH.DCHA and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like the subject compound. In positive ion mode, ESI-MS would be expected to readily detect the protonated molecule of the free acid, [M+H]⁺, following the in-source dissociation of the dicyclohexylamine salt. The theoretical monoisotopic mass of the free acid (C₁₂H₁₆N₂O₆) is approximately 284.27 g/mol . iris-biotech.de

The fragmentation of the Boc-protected portion of the molecule is a well-characterized process in ESI-MS. Collision-induced dissociation (CID) of the precursor ion would likely show characteristic losses from the tert-butoxycarbonyl (Boc) group. Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (B52900) (C₄H₈, 56 Da) and the subsequent loss of carbon dioxide (CO₂, 44 Da), or the loss of the entire Boc group (100 Da).

The maleimide moiety and the propanoyl linker would also produce specific fragment ions, allowing for detailed structural confirmation. In the context of antibody-drug conjugates, ESI-MS is frequently used to analyze the successful conjugation of maleimide-containing linkers to proteins. scienceopen.com

Expected Ion Description Approximate m/z
[M+H]⁺Protonated molecule of the free acid285.1
[M+Na]⁺Sodium adduct of the free acid307.1
[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group229.1
[M+H - Boc]⁺Loss of the entire Boc group185.1
[DCHA+H]⁺Protonated dicyclohexylamine182.3

Interactive Data Table: Expected ESI-MS Fragments (Note: m/z values are approximate and depend on the isotopic composition and charge state.)

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) for Molecular Mass Determination

Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) analyzer is another powerful technique for determining the molecular mass of biomolecules and their conjugates. For a relatively small molecule like (S)-MALEOYL-DPR(BOC)-OH.DCHA, MALDI-TOF MS would provide a rapid and accurate confirmation of its molecular weight.

The sample is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid) and irradiated with a laser. The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte, typically as a singly protonated ion [M+H]⁺.

An important consideration in the MALDI-MS analysis of maleimide-thiol conjugates is the potential for in-source decay or rearrangement. Studies have shown that the thiosuccinimide linker can undergo hydrolysis or rearrangement to a more stable thiazine form, and these different species can be differentiated by their fragmentation patterns in MALDI-MS/MS. nih.govresearchgate.net While (S)-MALEOYL-DPR(BOC)-OH.DCHA has not yet formed a thioether bond, the reactivity of the maleimide group is a key characteristic that can be studied using mass spectrometric techniques. Furthermore, the choice of matrix is crucial when analyzing molecules with acid-labile protecting groups like Boc, as acidic matrices can cause partial cleavage of the protecting group, leading to the appearance of additional peaks in the spectrum.

Technique Application to (S)-MALEOYL-DPR(BOC)-OH.DCHA Expected Observations References
2D HETCOR (HMBC)Unambiguous assignment of ¹H and ¹³C signals and confirmation of covalent linkages.Correlation between maleimide protons and linker carbonyl carbon. nih.gov
ESI-MSMolecular weight confirmation and fragmentation analysis.Detection of [M+H]⁺ and characteristic losses of the Boc group. iris-biotech.descienceopen.com
MALDI-MSMolecular mass determination and analysis of purity.Detection of [M+H]⁺; potential for in-source decay if conjugated. nih.govresearchgate.netnih.gov

Interactive Data Table: Summary of Advanced Analytical Techniques

Table of Compound Names

Abbreviation/Code Full Chemical Name
mDPR(boc); (S)-MALEOYL-DPR(BOC)-OH.DCHA(S)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-((S)-1-((tert-butoxycarbonyl)amino)-4-guanidinobutyl)propanamide dicyclohexylamine salt
Boctert-butoxycarbonyl
DCHADicyclohexylamine
MMAEMonomethyl auristatin E
TCEPtris(2-carboxyethyl)phosphine (B1197953)
CGFH-Cys-Gly-Phe-OH
MPA3-maleimidopropionic acid

Computational Chemistry Approaches

Molecular Modeling and Simulations

Molecular modeling and simulations are instrumental in understanding the three-dimensional structure and dynamic behavior of (S)-MALEOYL-DPR(BOC)-OH and its derivatives in various environments.

Conformational analysis is fundamental to understanding the spatial arrangement of atoms in a molecule, which in turn dictates its physical and chemical properties. For Maleoyl-Dpr(Boc)-OH, this analysis involves exploring the rotational freedom around its single bonds to identify low-energy, stable conformations. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group and the reactive maleimide (B117702) ring introduces significant steric constraints that influence the molecule's preferred shape. mdpi.comnih.gov

In dipeptide analogues, the conformational landscape is largely defined by the torsional angles of the peptide backbone, namely phi (φ), psi (ψ), and omega (ω). For the diaminopropionic acid (Dpr) residue, additional rotational freedom exists in the side chain. Computational methods, such as molecular mechanics energy minimization, systematically vary these angles to map the potential energy surface and identify the most stable conformers. nih.gov The planarity of the maleimide ring and the steric hindrance from the Boc group are key factors in determining the accessible conformational space. mdpi.com

Table 1: Representative Dihedral Angles for Conformational Analysis of a Dipeptide Backbone

Dihedral Angle Symbol Description Typical Range (degrees)
Phi φ Rotation around the N-Cα bond -180 to +180
Psi ψ Rotation around the Cα-C bond -180 to +180
Omega ω Rotation around the peptide (C-N) bond ~180 (trans) or ~0 (cis)

This table presents typical dihedral angles that are central to the conformational analysis of peptide structures. The specific values for Maleoyl-Dpr(Boc)-OH would be determined through detailed computational studies.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For (S)-MALEOYL-DPR(BOC)-OH, docking studies are particularly relevant in the context of its application as a covalent inhibitor or in bioconjugation, where the maleimide group targets specific residues on a protein, typically cysteine. rsc.orgresearchgate.net

In a typical docking study, the three-dimensional structure of a target protein is used as a receptor. The (S)-MALEOYL-DPR(BOC)-OH molecule, or its deprotected form, is then "docked" into the binding site of the receptor. Scoring functions are used to estimate the binding affinity for different poses, predicting the most likely binding mode. These studies can reveal key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex before the covalent reaction occurs. nih.govacs.org For maleimide-based compounds, docking can help identify accessible cysteine residues and predict the feasibility of a covalent bond forming. rsc.org

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the exploration of conformational flexibility and binding pathways over time. nih.gov An MD simulation of (S)-MALEOYL-DPR(BOC)-OH in a solvent, such as water, can reveal how the molecule behaves in a physiological environment. These simulations track the movements of every atom in the system over time, based on classical mechanics. nih.govresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. researchgate.net For (S)-MALEOYL-DPR(BOC)-OH, DFT calculations can provide accurate information about its geometry, electron distribution, and reactivity. researchgate.net The method is particularly useful for studying the reaction mechanism of the maleimide group with thiols. researchgate.net

DFT calculations can be used to determine the energies of reactants, transition states, and products, allowing for the prediction of reaction rates and the elucidation of reaction pathways. researchgate.net For instance, DFT can be used to model the Michael addition reaction of a thiol to the maleimide double bond, providing insights into the activation energy and the stability of the resulting thioether adduct. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. rsc.orgwuxiapptec.com

For the maleimide moiety in (S)-MALEOYL-DPR(BOC)-OH, the LUMO is of particular interest as it governs the molecule's electrophilicity and its reactivity towards nucleophiles like thiols. wuxiapptec.com The energy and shape of the LUMO can indicate the most reactive sites on the molecule. The energy gap between the HOMO and LUMO is also an important indicator of chemical reactivity; a smaller HOMO-LUMO gap generally suggests higher reactivity. irjweb.comnih.gov DFT calculations are commonly used to compute the energies and visualize the shapes of these frontier orbitals. researchgate.netirjweb.com

Table 2: Representative Frontier Orbital Energies for Maleimide Derivatives

Maleimide Derivative HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
N-phenylmaleimide -7.2 -1.8 5.4
N-(4-chlorophenyl)maleimide -7.4 -2.1 5.3
N-(4-nitrophenyl)maleimide -8.0 -2.9 5.1

This table shows representative HOMO and LUMO energies for different N-substituted maleimides, illustrating how substituents can influence the electronic properties and reactivity. The values are illustrative and based on general findings in the literature for similar compounds. Specific calculations would be required for (S)-MALEOYL-DPR(BOC)-OH. researchgate.netirjweb.comnih.gov

Computational Study of Michael Addition Reaction Mechanisms and Transition States

The conjugation of peptides and proteins through the Michael addition of a thiol to a maleimide is a cornerstone of bioconjugation chemistry. Computational chemistry provides powerful tools to dissect the underlying mechanisms, reaction kinetics, and transition states of this critical reaction. While specific computational studies on "(S)-MALEOYL-DPR(BOC)-OH.DCHA" are not extensively documented in public literature, the principles derived from computational analyses of model systems, such as the reaction between methanethiol (B179389) and N-methylmaleimide, are directly applicable.

Reaction Mechanism Insights

Computational studies, often employing Density Functional Theory (DFT), have elucidated the mechanistic pathways of the thiol-maleimide Michael addition. researchgate.netresearchgate.netrsc.org The reaction is widely accepted to proceed via a two-step anionic mechanism, particularly in polar aprotic solvents and under basic or nucleophilic catalysis. rsc.orgnih.gov The key steps, as supported by computational models, are:

Thiol Deprotonation: In aqueous media near neutral or basic pH, the reaction is initiated by the deprotonation of the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻). nih.gov

Nucleophilic Attack: The thiolate anion then attacks one of the electrophilic carbon atoms of the maleimide double bond. researchgate.net

Protonation: The resulting carbanion is subsequently protonated, leading to the final succinimide (B58015) thioether adduct.

The choice of solvent, initiator (base or nucleophile), and the specific thiol can influence whether the reaction follows a base-catalyzed, nucleophile-initiated, or ion pair-initiated mechanism. researchgate.netrsc.org Computational and kinetic modeling are instrumental in predicting which pathway will be dominant under specific reaction conditions. researchgate.netrsc.org

Transition State Analysis

The transition state (TS) of the Michael addition is a critical point on the reaction coordinate that determines the reaction rate. Computational methods allow for the characterization of the geometry and energy of these transition states. For the thiol-maleimide reaction, the rate-determining step is typically the proton transfer to the Michael adduct anion from another thiol molecule. rsc.org

DFT calculations can predict the activation energies associated with the transition states. For example, studies have compared the exothermicity of the reaction of MeSH with N-methylmaleimide, with predicted energy changes (ΔE) around -29 kcal/mol. acs.org These computational predictions help in understanding the reactivity of different maleimide derivatives and in designing linkers with desired reaction kinetics.

It is important to note that the stability of the resulting succinimide thioether can also be a subject of computational investigation. While generally considered stable, some studies have shown that maleimide-thiol adducts can undergo retro-Michael reactions and thiol exchange under physiological conditions, a process that can be modeled computationally. nih.govnih.gov

Computational Parameters for Thiol-Maleimide Reactions
ParameterComputational MethodFindingReference
Reaction Energy (ΔE)M06-2X/6-311+G(d,p)~ -29 kcal/mol for MeSH + N-methylmaleimide acs.org
Reaction MechanismDFTTwo-step anionic mechanism is prevalent rsc.orgnih.gov
Rate-determining StepAb initio calculationsProton transfer to the Michael adduct anion rsc.org
Solvent EffectsDFTSolvent choice influences the dominant reaction pathway researchgate.netrsc.org

Cheminformatics and Computational Peptide Design

The integration of cheminformatics and computational design has revolutionized the development of novel peptides with tailored properties. The compound (S)-MALEOYL-DPR(BOC)-OH.DCHA serves as a valuable building block in this paradigm, enabling the site-specific modification of peptides to create sophisticated constructs like peptide-drug conjugates (PDCs). nih.gov

Development of Computational Models for Peptide Property Prediction

Computational models are increasingly used to predict a wide array of peptide properties, from bioactivity and stability to pharmacokinetic profiles. These models often leverage machine learning algorithms trained on large datasets of known peptides. mit.edu For peptides modified with a maleimide linker derived from (S)-MALEOYL-DPR(BOC)-OH.DCHA, computational models can be employed to:

Predict Reactivity and Stability: Models can forecast the propensity of the maleimide group to react with specific thiol-containing molecules and the stability of the resulting conjugate under various physiological conditions.

Estimate Physicochemical Properties: Properties such as solubility, lipophilicity, and charge distribution can be calculated, which are important for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of the modified peptide.

Computational Tools in Peptide Property Prediction
Tool/MethodApplicationPredicted PropertyReference
Molecular Dynamics (MD) SimulationsAssessing conformational stability of modified peptidesPeptide structure, flexibility, binding modes youtube.com
Machine Learning ModelsDe novo design of functional peptidesBioactivity, cell penetration mit.edu
QM/MM MethodsModeling enzymatic reactions and biotransformationsReaction mechanisms, activation energies nih.gov

In Silico Design of Novel Peptide Sequences and Modifications

In silico peptide design allows for the rapid exploration of vast chemical space to identify novel peptide sequences and modifications with desired functionalities. The use of maleimide-containing building blocks like (S)-MALEOYL-DPR(BOC)-OH.DCHA is integral to these design strategies, particularly for creating targeted therapies. nih.gov

The general workflow for the in silico design of a modified peptide using a maleimide linker involves several steps:

Target Identification and Binding Site Analysis: The process begins with identifying a biological target (e.g., a receptor on a cancer cell) and characterizing its binding pocket.

Peptide Scaffolding: A peptide sequence with initial binding affinity to the target is designed or selected from a library.

Linker Integration and Payload Attachment: The (S)-MALEOYL-DPR(BOC)-OH.DCHA can be incorporated into the peptide sequence during solid-phase peptide synthesis. nih.gov Computationally, the linker and a desired payload (e.g., a cytotoxic drug) are then modeled onto the peptide scaffold.

Docking and Binding Affinity Prediction: Molecular docking simulations are performed to predict the binding mode and affinity of the entire peptide-linker-drug conjugate to the target protein. nih.gov

Molecular Dynamics Simulations: MD simulations are used to assess the stability of the peptide-protein complex and to understand the dynamic interactions that contribute to binding. mdpi.com This can help in refining the peptide sequence or the linker position to optimize interactions.

Iterative Optimization: Based on the computational predictions, the peptide sequence, linker attachment site, and even the nature of the payload can be modified and re-evaluated in an iterative cycle to achieve the desired therapeutic properties.

This computational approach significantly accelerates the design-build-test cycle of developing novel peptide-based therapeutics, and the inclusion of versatile linkers derived from compounds such as (S)-MALEOYL-DPR(BOC)-OH.DCHA is a key enabler of these advanced design strategies.

Emerging Research Directions and Methodological Innovations

Development of Next-Generation Maleimide (B117702) Reagents

Maleimides are pivotal reagents for bioconjugation, particularly for their reactivity with thiol groups found in cysteine residues. nih.gov However, traditional maleimide-thiol adducts can suffer from instability, undergoing retro-Michael reactions that lead to cleavage of the conjugate. nih.govacs.org This has spurred the development of "next-generation maleimides" (NGMs) designed to overcome these limitations. nih.govrsc.org

Strategies for Improved Selectivity and Stability in Bioconjugation

A primary focus in NGM development is enhancing the stability of the resulting conjugate. nih.gov A significant drawback of conventional maleimide conjugation is the reversibility of the thiol-Michael addition, especially in the presence of other thiols like glutathione (B108866) in the body. nih.govresearchgate.net Several innovative strategies have emerged to create more robust and permanent linkages.

One major advancement involves the intentional, post-conjugation hydrolysis of the succinimide (B58015) ring. ucl.ac.ukprolynxinc.com The resulting ring-opened product is stable and not susceptible to cleavage via thiol exchange. acs.orgprolynxinc.com The rate of this stabilizing hydrolysis can be accelerated by incorporating electron-withdrawing groups into the N-substituent of the maleimide. acs.orgprolynxinc.com

The building block (S)-Maleoyl-DPR(Boc)-OH employs a unique intramolecular stabilization mechanism. Following conjugation to a thiol and removal of the Boc protecting group, the newly exposed primary amine on the diaminopropionic acid (Dpr) side chain attacks the succinimide ring. This intramolecular reaction opens the ring, forming a stable, irreversible linkage. iris-biotech.de This self-hydrolyzing or "locking" feature is highly desirable for creating stable conjugates, such as antibody-drug conjugates (ADCs). iris-biotech.de

Other strategies include:

Dihalomaleimides: Reagents like dibromomaleimides (DBMs) and diiodomaleimides can react with two thiol groups, such as those from a reduced disulfide bond. acs.orgucl.ac.uk This re-bridges the native bond, maintaining protein structural integrity while achieving site-selective modification. nih.govucl.ac.uk These reagents also exhibit reduced hydrolysis rates before conjugation, allowing for efficient reaction even in sterically hindered systems. acs.orgucl.ac.uk

Transcyclization: In this approach, a nearby nucleophile on the maleimide-containing molecule attacks the initial thiosuccinimide adduct, converting it into a more stable six-membered ring, thus "locking" the thioether bond and preventing retro-Michael reactions. nih.govresearchgate.net

Table 1: Comparison of Maleimide Stabilization Strategies

Strategy Mechanism Key Advantage Reference
Ring-Opening Hydrolysis Post-conjugation hydrolysis of the succinimide ring to form a stable maleamic acid derivative. Prevents retro-Michael reaction and conjugate cleavage. acs.orgucl.ac.ukprolynxinc.com
Intramolecular Aminolysis An internal amine (e.g., from a Dpr residue) attacks the succinimide ring post-conjugation to form a stable, open-ring structure. Creates a highly stable, irreversible bond; specific to linkers like Mal-Dpr(Boc). iris-biotech.de
Disulfide Re-bridging Dihalomaleimides react with two thiols from a reduced disulfide, re-forming a covalent bridge. Maintains protein structure; achieves a drug-to-antibody ratio of ~4 with native antibodies. nih.govrsc.orgucl.ac.uk
Transcyclization An intramolecular reaction forms a more stable six-membered ring from the initial five-membered thiosuccinimide ring. "Locks" the thioether bond, preventing thiol exchange. nih.govresearchgate.net
Amide-Based Linkers Employs hydrolytically stable amide bonds instead of esters to attach the maleimide to the payload. Increases the overall long-term stability of the entire conjugate construct. acs.orgnih.gov

Responsive Maleimide Systems for Dynamic Control

Beyond creating constitutively stable linkages, researchers are developing maleimide systems that respond to specific triggers, allowing for dynamic control over the conjugation process. The rate of hydrolysis, a key stabilization step, can be tuned by altering the maleimide's chemical structure. For instance, N-aryl maleimides hydrolyze significantly faster than N-alkyl maleimides, providing a way to design linkers with predictable stability profiles. ucl.ac.uk

Furthermore, external stimuli can be used to trigger stabilization. In one innovative approach, conjugates were irradiated with UV light, which induced the complete conversion to the stable, ring-opened form. ucl.ac.uk Such responsive systems offer the potential for spatiotemporal control over conjugate stability, a feature that could be exploited in drug delivery and diagnostics.

Advanced Strategies for Non-Canonical Amino Acid Incorporation

The introduction of non-canonical amino acids (ncAAs) into peptides and proteins offers a powerful route to expand their functional capabilities, introducing novel chemical handles, probes, and structural elements not found in the 20 canonical amino acids. acs.orgacs.org

Expanding Chemical Diversity of Amino Acid Building Blocks

The synthesis of novel amino acid building blocks is fundamental to expanding the chemical diversity of peptides. nih.gov (S)-Maleoyl-DPR(Boc)-OH is a prime example of such a building block, designed specifically to introduce a reactive maleimide group for thiol conjugation. chemimpex.comiris-biotech.de

Research in this area focuses on creating building blocks with a wide range of functionalities compatible with standard synthesis protocols like Fmoc-based solid-phase peptide synthesis (SPPS). rsc.org Examples of this expanded chemical toolbox include:

Post-translational Modification Mimics: Building blocks for incorporating phosphorylated, sigmaaldrich.com sulfated, rsc.org or methylated sigmaaldrich.comgenscript.com amino acids are crucial for studying cellular signaling and epigenetic regulation. Novel methods, such as using tetrabutylammonium (B224687) (TBA) as a counter-ion, have improved the stability of acid-labile modifications like O-sulfates during synthesis. rsc.org

Bioorthogonal Handles: Amino acids containing azide, alkyne, or tetrazine groups can be incorporated into peptides. mskcc.orgspringernature.com These groups allow for highly specific "click chemistry" reactions to attach other molecules, like fluorescent dyes or drugs, after the peptide has been synthesized. mskcc.org

Biosynthesized ncAAs: Innovative biosynthetic methods allow cells to produce novel ncAAs from simple, commercially available precursors. nih.gov By hijacking cellular biosynthetic pathways, researchers have been able to generate and incorporate nearly 50 different ncAAs, greatly expanding structural diversity without relying on complex chemical synthesis for each building block. nih.gov

Table 2: Examples of Non-Canonical Amino Acid Building Blocks

Building Block Class Functionality Application Reference
Maleimido Amino Acids Thiol-reactive maleimide group Site-specific conjugation of drugs, probes, or polymers. chemimpex.comiris-biotech.de
Phosphorylated Amino Acids Phosphate (B84403) group on Ser, Thr, or Tyr Studying protein phosphorylation and signaling pathways. sigmaaldrich.com
Sulfated Amino Acids Sulfate group on Tyr, Ser, Thr Mimicking post-translational modifications, studying protein-protein interactions. rsc.org
Azido/Alkynyl Amino Acids Azide or alkyne group Bioorthogonal "click chemistry" for labeling and modification. springernature.com
Tetrazine-functionalized Amino Acids Tetrazine group Inverse electron-demand Diels-Alder "click chemistry" for rapid radiolabeling. mskcc.org

Innovative Approaches for Site-Specific Incorporation in Peptides

Having a diverse set of building blocks is only useful if they can be incorporated precisely where needed. Several powerful methods have been developed for the site-specific incorporation of ncAAs.

Solid-Phase Peptide Synthesis (SPPS): This remains the most direct chemical method, offering complete control over the amino acid sequence by adding protected amino acids one at a time to a growing chain on a solid resin support. nih.govmdpi.com It is the primary method for which building blocks like (S)-Maleoyl-DPR(Boc)-OH are designed. chemimpex.comiris-biotech.de

Genetic Code Expansion (GCE): This powerful in vivo or in vitro technique reprograms the cellular translation machinery. acs.org It uses an orthogonal aminoacyl-tRNA synthetase/tRNA pair to recognize a reassigned codon (often a stop codon like UAG) and insert a specific ncAA during protein synthesis. nih.govnih.gov This allows for the site-specific incorporation of ncAAs into much larger proteins than is feasible with SPPS. nih.gov

Orthogonal Ligation Strategies: These chemical methods allow for the joining of unprotected peptide segments. nih.gov For instance, native chemical ligation (NCL) involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine to form a native peptide bond. nih.gov This approach enables the synthesis of larger proteins by combining smaller, more easily synthesized peptide fragments, which can themselves contain ncAAs. pnas.org

Selective Side-Chain Modification: This strategy involves introducing amino acids whose side chains are protected by orthogonal protecting groups. rsc.org This allows for the selective deprotection and modification of a single residue within a peptide that may contain multiple similar functional groups, enabling precise, site-specific transformations after the main peptide chain has been assembled. rsc.org

Automation and High-Throughput Methodologies in Modified Peptide Chemistry

The demand for large numbers of modified peptides for screening and development has driven significant advances in automation and high-throughput synthesis. nih.gov Manual peptide synthesis is laborious, but the advent of automated solid-phase peptide synthesis (SPPS) has revolutionized the field. nih.govspringernature.com

Modern peptide synthesizers, including those utilizing microwave-assisted technology, can dramatically reduce synthesis times, cutting the cycle time for adding a single amino acid down to minutes. nih.govbeilstein-journals.org This automation is crucial for producing the chemically engineered peptides and proteins needed for drug development. nih.govfrontiersin.org

Beyond single automated syntheses, high-throughput platforms have been developed to produce many different peptides simultaneously. nih.govspringernature.com These methods often employ parallel synthesis in formats like 96-well microtiter plates. springernature.com This approach can be combined with high-throughput derivatization techniques, such as palladium-catalyzed cross-coupling reactions performed directly in the plates, to rapidly create large, diversified peptide libraries for screening. acs.org

Emerging technologies are further improving efficiency and sustainability. For example, TAG-Assisted Peptide Synthesis (TAPS) is a next-generation platform that avoids the use of resin by keeping the growing peptide in solution via a soluble anchor molecule. cordenpharma.com This method reduces solvent waste, is compatible with standard peptide chemistries, and is well-suited for automation and in-line process monitoring. cordenpharma.com

Table 3: Overview of Automated and High-Throughput Peptide Synthesis Methodologies

Methodology Principle Key Features Reference
Automated SPPS Machine-controlled, sequential addition of amino acids on a solid support. Reduces manual labor and human error; improves reproducibility. beilstein-journals.orgfrontiersin.org
Microwave-Assisted SPPS Uses microwave energy to accelerate coupling and deprotection steps in SPPS. Significantly reduces synthesis cycle times. nih.govbeilstein-journals.org
Parallel Synthesis Simultaneous synthesis of multiple distinct peptides in a spatially separated array (e.g., microtiter plates, cellulose (B213188) discs). Enables high-throughput production of peptide libraries. nih.govspringernature.com
TAG-Assisted Peptide Synthesis (TAPS) Uses a soluble anchor (TAG) instead of an insoluble resin, with purification by aqueous washes. Greener (less solvent waste), eliminates resin, suitable for large-scale production and automation. cordenpharma.com
High-Throughput Derivatization Post-synthesis modification of peptide libraries in a high-throughput format (e.g., using Suzuki coupling in plates). Rapidly creates chemical diversity from a set of precursor peptides. acs.org

Automated Synthesis of Complex Peptide Libraries

The creation of diverse peptide libraries is crucial for discovering novel bioactive molecules. Traditional solid-phase peptide synthesis (SPPS) can be slow, but modern automation has revolutionized the field. Automated flow peptide synthesis (AFPS) has emerged as a particularly powerful technique, significantly accelerating the process by reducing the time for amide bond formation to mere seconds. researchgate.netmit.edu This technology improves upon standard automated methods by offering enhanced control over the synthesis process. researchgate.net

Recent advancements have adapted mixture-based library synthesis for AFPS systems, which were previously optimized for creating long protein chains of 100-200 amino acids. chemrxiv.org This allows for the incorporation of hyperdiverse regions into synthetic protein scaffolds, potentially generating libraries with quintillions of members. chemrxiv.org Such automated platforms are not limited to standard amino acids; they are flexible enough to permit the synthesis of peptide nucleic acids, glycopeptides, and the incorporation of labels through on-resin chemistry. mit.edu Furthermore, the integration of microwave heating in automated synthesizers can improve the quality and yield of challenging sequences, including those prone to aggregation or requiring the formation of complex structures like cyclic peptides. biotage.comrsc.org The ability to program pause steps for specific chemical modifications, such as deprotection or on-resin cyclization, adds another layer of sophistication to the automated synthesis of complex libraries. biotage.com

High-Throughput Screening for Functionalized Molecules

Once complex libraries containing functionalized molecules are synthesized, high-throughput screening (HTS) is essential for identifying "hit" compounds with desired activities. nih.gov HTS allows for the rapid testing of millions of compounds, a process that has been dramatically accelerated by state-of-the-art robotics and automation. youtube.com For molecules containing a maleimide group, such as (S)-MALEOYL-DPR(BOC)-OH.DCHA, screening methods that detect thiol-reactivity are particularly relevant.

One such method is Self-Assembled Monolayer Desorption/Ionization Mass Spectrometry (SAMDI-MS). In this assay, maleimide-terminated monolayers on a gold surface are used to capture peptide substrates via their cysteine thiol groups, allowing for the label-free detection of enzymatic modifications. acs.org This technique has been scaled to a high-throughput format capable of screening over 100,000 compounds in a single day. acs.org Fluorescence-based assays are also common in HTS. nih.gov For instance, a competitive binding assay using glutathione and fluorescein-5-maleimide (B15326) can identify electrophilic compounds. nih.gov However, to overcome interference issues and differentiate between compound activities, specialized thiol-containing fluorescent probes have been developed to specifically identify thiol-reactive molecules within large libraries. nih.gov These HTS platforms are critical for identifying modulators of various biological pathways, from enzyme inhibition to G-protein-coupled receptor (GPCR) activation. nih.govnih.gov

Novel Catalytic Methods for Dipeptide Analogue Formation

The synthesis of dipeptide analogues often requires sophisticated catalytic methods to control stereochemistry and construct complex molecular architectures. The maleimide moiety in (S)-MALEOYL-DPR(BOC)-OH.DCHA makes it an ideal substrate for certain catalytic reactions, particularly Michael additions.

Enantioselective Organocatalysis in Michael Addition Reactions

The Michael addition is a fundamental carbon-carbon bond-forming reaction. Asymmetric organocatalysis, which uses small chiral organic molecules as catalysts, has become a powerful tool for controlling the stereochemical outcome of these reactions. mdpi.com The conjugate addition of nucleophiles to N-substituted maleimides is a key method for producing optically pure succinimides, which are valuable chiral intermediates. rsc.org

Various organocatalysts, including those based on chiral pyrrolidines and cinchona alkaloids, have been developed for this purpose. rsc.org Notably, dipeptides and their derivatives have proven to be effective chiral organocatalysts in the asymmetric Michael addition of aldehydes to N-arylmaleimides. mdpi.comnih.gov Research has shown that novel α,β-dipeptides can act as efficient catalysts, sometimes under solvent-free conditions, which aligns with the principles of green chemistry. mdpi.com The performance of these dipeptide catalysts can be significantly influenced by additives and reaction conditions. For example, some systems achieve high yields and enantioselectivity in the presence of an aqueous base. mdpi.com The development of bifunctional organocatalysts, which may contain a primary amine and a thiourea (B124793) motif, is particularly effective for reactions involving aldehydes and maleimides, leading to the formation of a quaternary carbon center. nih.gov

Table 1: Performance of Dipeptide Organocatalysts in Michael Addition to N-phenylmaleimide This table is a representative example based on findings in the field and does not represent data for one specific study.

Catalyst (Dipeptide) Additive Solvent Yield (%) Enantiomeric Ratio (er) Reference
α,β-Dipeptide 1 aq. KOH None 85% 93:7 nih.gov
α,β-Dipeptide 2 aq. NaOH None 92% 96:4 mdpi.com
Phe-Gly aq. KOH None 59% 52:48 mdpi.com
Thiourea-DPEN Water Water >97% 99% ee nih.gov

Transition Metal Catalysis for Peptide Macrocyclization and Functionalization

Transition metal catalysis has provided powerful tools for late-stage peptide functionalization and macrocyclization, enabling the synthesis of structures that are difficult to access through traditional methods like macrolactamization. nih.govnih.gov These techniques are crucial for constraining peptides into bioactive conformations, which can improve stability and target affinity. mdpi.com

Palladium (Pd) catalysis is widely used for C-H activation and cross-coupling reactions. rsc.org For instance, Pd(II)-catalyzed late-stage C(sp²)–H olefination allows for the macrocyclization of peptidoarylacetamides, where the peptide backbone itself acts as an internal directing group. nih.gov This strategy has also been applied to create maleimide-braced peptide macrocycles through C-H alkenylation at the C4 position of tryptophan residues. rsc.org Other successful strategies include ruthenium-catalyzed ring-closing metathesis (RCM) and copper-catalyzed alkyne–azide cycloaddition (CuAAC), which have become staples in peptide chemistry. rsc.orgsci-hub.sersc.org These metal-catalyzed reactions enable diverse ring-closing strategies based on the arylation, olefination, and alkylation of peptide side chains, significantly expanding the structural diversity of accessible macrocycles. sci-hub.se

Table 2: Examples of Transition Metal-Catalyzed Peptide Macrocyclization

Metal Catalyst Reaction Type Key Feature Reference
Palladium (Pd) C(sp²)–H Olefination Peptide backbone as internal directing group nih.gov
Palladium (Pd) C–H Alkenylation Formation of maleimide-braced macrocycles rsc.org
Ruthenium (Ru) Ring-Closing Metathesis (RCM) Forms carbon-carbon double bond linkages rsc.org
Copper (Cu) Alkyne–Azide Cycloaddition (CuAAC) Forms a stable triazole linkage ("click chemistry") rsc.org
Palladium (Pd) C(sp²)–H Arylation Intramolecular arylation with aryl iodides mdpi.com

Interdisciplinary Approaches in Bio-organic Chemistry

The design and synthesis of complex molecules like (S)-MALEOYL-DPR(BOC)-OH.DCHA benefit immensely from the integration of different scientific disciplines, most notably the synergy between computational modeling and experimental work.

Integration of Computational Modeling with Experimental Synthesis and Characterization

Computational modeling is now an indispensable tool in the early stages of chemical and drug discovery. frontiersin.org For peptide-based molecules, computational methods can predict how a peptide will bind to a protein receptor, help distinguish between strong and weak binders, and guide the design of new sequences with improved properties. nih.gov The vast sequence space of peptides (20^n, where n is the number of residues) makes exhaustive experimental screening impossible, but computational approaches can narrow this space down to a manageable number of candidates for experimental validation. frontiersin.orgresearchgate.net

Techniques such as molecular dynamics (MD) simulations can model the behavior of molecules over time, providing insights into their interactions and conformational preferences. nih.gov For catalytic reactions, computational studies can reveal reaction mechanisms and explain the origins of selectivity. For example, modeling of an organocatalyzed oxa-Michael reaction revealed that enantioselectivity arose from multiple stabilizing hydrogen bonds between the catalyst and substrate. acs.org This synergy, where computational design informs experimental work and experimental results are used to refine computational models, creates a powerful feedback loop. researchgate.net This integrated approach accelerates the development of molecules with enhanced stability, affinity, and specific functions, from designing protease-resistant peptides to engineering novel protein architectures. nih.govbyu.edu

Exploration of Novel Molecular Probes for Fundamental Biological Questions

The field of chemical biology continually seeks to develop sophisticated tools to dissect complex biological processes in their native context. Molecular probes, which are molecules used to study the properties of other molecules or structures, are central to this endeavor. An emerging area of interest lies in the innovative application of highly specific and stable chemical entities, traditionally used in therapeutic development, as probes for fundamental biological inquiry. The compound (S)-MALEOYL-DPR(BOC)-OH.DCHA, also known as mDPR(boc), represents a compelling candidate for such a transition from a therapeutic linker to a versatile molecular probe.

The inherent chemical properties of mDPR(boc) make it an attractive scaffold for the design of novel molecular probes. Its core structure features a maleimide group, which exhibits high reactivity and specificity towards thiol groups found in the cysteine residues of proteins. nih.gov This specificity allows for the precise, covalent labeling of proteins at desired locations, a critical requirement for a reliable molecular probe. nih.govnih.gov The reaction between a maleimide and a thiol is rapid and efficient under physiological conditions (pH 6.5-7.5), which is advantageous for studying biological systems.

Furthermore, the diaminopropionic acid (DPR) component of mDPR(boc) is designed to create "self-stabilizing" maleimides. iris-biotech.degoogleapis.com While traditional maleimide-thiol linkages can be reversible, the unique structure of mDPR(boc) facilitates an intramolecular hydrolysis reaction that results in a stable, ring-opened structure. iris-biotech.de This enhanced stability is a significant advantage for a molecular probe, as it ensures that the probe remains attached to its target protein over the course of an experiment, preventing signal loss or off-target effects.

The exploration of mDPR(boc) and similar maleimide-containing compounds as molecular probes for fundamental biological questions is a promising research direction. By conjugating this reactive linker to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, researchers can create powerful tools to investigate a wide range of biological phenomena.

Detailed Research Findings and Potential Applications:

While the primary application of mDPR(boc) to date has been in the field of antibody-drug conjugates (ADCs) for cancer therapy, its potential as a molecular probe for basic research is significant. researchgate.net The principles underlying its use in ADCs can be readily adapted for fundamental biological studies.

One of the most direct applications is in the fluorescent labeling of proteins for cellular imaging . By attaching a fluorescent dye to the mDPR(boc) linker, a highly specific and stable probe can be generated to track the localization, movement, and dynamics of a target protein within a living cell. nih.govusu.edu For instance, a researcher could introduce a cysteine residue at a specific site in a protein of interest through mutagenesis and then use the mDPR(boc)-fluorophore conjugate to label that site. This would allow for high-resolution imaging of the protein's subcellular distribution and its response to various stimuli. The stability of the mDPR(boc) linkage would be particularly beneficial for long-term imaging experiments.

Another key area of exploration is in probing protein structure and conformational changes . The accessibility of cysteine residues within a protein can provide valuable information about its three-dimensional structure and how that structure changes during its functional cycle. elifesciences.org A set of mDPR(boc)-based probes with different reporter groups could be used to map the solvent-accessible surfaces of a protein. Furthermore, by placing fluorescent probes at two different locations on a protein using mDPR(boc) linkers, techniques like Fluorescence Resonance Energy Transfer (FRET) can be employed to measure distances and detect conformational changes in real-time. nih.gov The defined structure of the mDPR(boc) linker would contribute to more precise distance measurements.

The high reactivity of the maleimide group can also be harnessed to quantify cysteine reactivity and study protein function . The reactivity of a particular cysteine residue is often linked to its functional importance, such as its role in catalysis or redox sensing. nih.gov By developing a library of mDPR(boc)-based probes with varying reporter tags, researchers could perform competitive labeling experiments to determine the relative reactivity of different cysteine residues within the proteome. This approach, known as chemical proteomics, can provide insights into the functional state of proteins and identify novel sites of regulation. nih.gov

The following interactive data table summarizes the key characteristics of mDPR(boc) that make it a promising candidate for the development of novel molecular probes.

PropertyDescriptionRelevance as a Molecular Probe
Reactive Group MaleimideHighly specific for thiol groups on cysteine residues, enabling targeted protein labeling. nih.gov
Linker Type Diaminopropionic acid (DPR)-basedCreates a "self-stabilizing" linkage through intramolecular hydrolysis, leading to an irreversible bond. iris-biotech.de
Boc Protecting Group tert-ButyloxycarbonylA common protecting group in peptide synthesis that can be removed to reveal a reactive amine for further functionalization.
DCHA Salt Dicyclohexylamine (B1670486)Improves the stability and handling of the compound.

Compound Names Table

Abbreviation/Common NameFull Chemical Name
mDPR(boc)(S)-MALEOYL-DPR(BOC)-OH.DCHA
Mal-L-Dap(Boc)-OH·DCHA(S)-Maleoyl-diaminopropionic(Boc) acid dicyclohexylamine salt
Boctert-Butyloxycarbonyl
DCHADicyclohexylamine
FRETFluorescence Resonance Energy Transfer
ADCAntibody-Drug Conjugate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.